3-(5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole
Description
Properties
IUPAC Name |
3-[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4S/c1-4-25-20(18-12-22-19-8-6-5-7-17(18)19)23-24-21(25)26-13-16-11-14(2)9-10-15(16)3/h5-12,22H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOHGQIELQKGJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(C=CC(=C2)C)C)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multi-step organic reactions. One common approach starts with the preparation of the indole core, followed by the introduction of the triazole ring and the thioether linkage. Key steps may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Synthesis of the Triazole Ring: The triazole ring can be formed via a cyclization reaction involving hydrazine derivatives and appropriate electrophiles.
Introduction of the Thioether Linkage: This step involves the nucleophilic substitution of a suitable thiol with a benzyl halide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amine derivatives.
Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Br₂, Cl₂), sulfonating agents (SO₃/H₂SO₄).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
The compound 3-(5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic molecule with a triazole ring and an indole moiety, which are significant in medicinal chemistry. It features a sulfanyl group attached to the triazole and a dimethylphenyl substituent, giving it unique electronic and steric properties that may influence its biological activity.
Potential Applications
While there is no specific scientific literature on the mechanism of action for this exact compound, its structural features suggest several potential applications. Compounds containing triazole and indole structures have demonstrated a range of biological activities, and the unique combination of a sulfanyl group and a substituted triazole ring may contribute to distinctive biological activities compared to its analogs.
Drug Development
The presence of both indole and triazole systems potentially enhances the compound's ability to interact with multiple biological targets, making it a promising candidate for drug development. Indole derivatives are known to exhibit anti-cancer, anti-convulsant, and anti-microbial properties. The triazole ring system might further modulate these activities, but more research is needed.
Interaction Studies
Interaction studies are essential for understanding the mechanism of action of this compound. Potential interactions include:
- Protein-ligand binding assays These help identify the protein targets of the compound.
- Enzyme inhibition assays These determine the compound's ability to inhibit specific enzymes.
- Cell-based assays: These assess the compound's effects on cellular function.
These studies help elucidate the therapeutic potential and guide further modifications to enhance efficacy.
Analogues
Several compounds share structural features with This compound :
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-methoxyphenyl)-4-(thioacetyl)-1H-triazole | Triazole ring with methoxy substitution | Antimicrobial |
| 2-(benzothiazol-2-yl)-1H-indole | Indole core with benzothiazole | Anticancer |
| 4-(dimethylamino)-1H-indazole | Indazole structure with dimethylamino group | Neuroprotective |
Mechanism of Action
The mechanism of action of 3-(5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituents on the triazole ring, the nature of the sulfanyl-linked group, and the parent scaffold (e.g., indole vs. benzamide). Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
The ethyl group at the 4-position of the triazole (target compound and 737809-17-5) may confer greater metabolic stability than phenyl or methyl substituents (e.g., 7c, 15b) .
Spectral and Synthetic Comparisons :
- Triazole-indole derivatives (e.g., 15b) are often synthesized via microwave-assisted cyclization, yielding high-purity crystals with defined melting points (e.g., 220°C for 15b) . The target compound likely follows similar protocols, though experimental confirmation is needed.
- IR and NMR data for analogs (e.g., 7c, 15b) highlight characteristic peaks: ~3400 cm⁻¹ (N-H stretch) , ~1600 cm⁻¹ (C=N/C=S) , and aromatic proton resonances at δ 6.5–8.0 ppm .
Biological Implications :
- Compounds with triazole-sulfanyl motifs (e.g., 7c, AB4) show affinity for biological targets like enzymes or receptors, with similarity scores up to 0.500 against standard drugs . The target compound’s indole core may synergize with the triazole-thioether group for enhanced activity.
- Steric and electronic differences (e.g., 737809-17-5’s benzamide vs. the target’s indole) could modulate target selectivity. Indole derivatives often exhibit DNA intercalation or kinase inhibition .
Q & A
Q. Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl group at N4 of triazole: δ 1.2–1.4 ppm for CH₃; indole C3 coupling: δ 7.1–7.3 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ m/z 407.18) and fragmentation patterns .
- FT-IR : Identifies key functional groups (e.g., S-C stretch at 650–700 cm⁻¹; NH indole at 3400 cm⁻¹) .
Advanced Question: How to resolve contradictions in bioactivity data across different studies?
Methodological Answer :
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., MIC for antimicrobial studies using CLSI guidelines) .
- Structural analogs : Compare with similar compounds (e.g., triazole-thioethers in and ) to isolate substituent effects.
- Statistical analysis : Apply ANOVA to assess significance of bioactivity differences (p < 0.05) and control for batch-to-batch purity variations .
Basic Question: What are the primary biological screening models for this compound?
Q. Methodological Answer :
- Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with fluconazole/ampicillin as positive controls .
- Anticancer : MTT assays on HepG2 or MCF-7 cells, reporting IC₅₀ values (e.g., ~30 μM in HepG2) .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence-based substrates .
Advanced Question: What computational strategies predict reactivity and stability of this compound?
Q. Methodological Answer :
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., sulfanyl group susceptibility to oxidation) .
- Molecular docking : Simulate binding to biological targets (e.g., CYP51 in fungi) to rationalize bioactivity .
- Degradation studies : Accelerated stability testing (40°C/75% RH for 6 months) paired with LC-MS to identify degradation products .
Basic Question: How does the sulfanyl group influence chemical reactivity?
Methodological Answer :
The sulfanyl (-S-) moiety:
- Enables oxidation : Forms sulfoxides (H₂O₂/acetone) or sulfones (KMnO₄/H⁺), altering polarity and bioactivity .
- Participates in nucleophilic substitution : Reacts with alkyl halides (e.g., methyl iodide) to form thioethers .
- Enhances lipophilicity : LogP increases by ~1.5 units compared to oxygen analogs, improving membrane permeability .
Advanced Question: What methodologies elucidate the mechanism of action in biological systems?
Q. Methodological Answer :
- Transcriptomics : RNA-seq of treated microbial cells to identify dysregulated pathways (e.g., ergosterol biosynthesis in fungi) .
- SAR studies : Synthesize analogs (e.g., replacing sulfanyl with methylene) to correlate structural features with activity .
- Fluorescent probes : Label the compound with BODIPY for cellular uptake tracking via confocal microscopy .
Advanced Question: How to analyze conflicting data in stability studies under varying pH conditions?
Q. Methodological Answer :
- pH-rate profiling : Conduct stability studies at pH 1–10 (37°C) and fit data to the Arrhenius equation to identify degradation pathways (e.g., hydrolysis at pH < 3) .
- LC-MS/MS : Detect degradation products (e.g., triazole ring opening at acidic pH) and propose degradation mechanisms .
- Statistical modeling : Use multivariate analysis to distinguish pH-dependent vs. temperature-dependent degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
